Technical Guide: Ethyl 3-(2-furoyl)propionate
Technical Guide: Ethyl 3-(2-furoyl)propionate
The following technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Ethyl 3-(2-furoyl)propionate (systematically known as Ethyl 4-(furan-2-yl)-4-oxobutyrate ).
Advanced Synthesis, Characterization, and Pharmaceutical Applications
Part 1: Executive Summary & Chemical Identity
Ethyl 3-(2-furoyl)propionate is a critical 1,4-dicarbonyl intermediate used primarily in the synthesis of bioactive heterocycles. Its structural core—a gamma-keto ester—serves as a "bidentate" electrophile, allowing for the rapid construction of pyridazinones (via hydrazine), pyrroles (via Paal-Knorr), and furan-substituted aliphatic chains (via Wolff-Kishner or Clemmensen reduction).
This guide prioritizes the succinyl-derived scaffold (Furan-CO-CH₂-CH₂-COOEt), distinguishing it from beta-keto ester isomers often confused in literature.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 4-(furan-2-yl)-4-oxobutyrate |
| Common Name | Ethyl 3-(2-furoyl)propionate |
| CAS Number | 17158-19-1 (Ester); 583-06-2 (Parent Acid) |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Viscous amber liquid or low-melting solid (dependent on purity) |
| Boiling Point | ~145–150 °C at 2 mmHg (Predicted/Analogous) |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in water |
Part 2: Robust Synthesis Protocol
The most reliable route to high-purity Ethyl 3-(2-furoyl)propionate is a two-step sequence: Friedel-Crafts acylation followed by Fischer Esterification . This pathway is preferred over direct acylation with ethyl succinyl chloride due to the self-purifying nature of the intermediate acid.
Step 1: Synthesis of 3-(2-Furoyl)propionic Acid (The Intermediate)
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Reagents: Furan (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (1.2 eq), Nitrobenzene or DCM.
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Mechanism: Electrophilic aromatic substitution at the furan C2 position.
Protocol:
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Activation: Suspend AlCl₃ in dry DCM at 0°C. Add succinic anhydride in portions to generate the acylium ion complex.
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Addition: Add furan dropwise, maintaining temp <5°C to prevent polymerization.
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Reaction: Stir at RT for 4 hours. The mixture will darken.
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Quench: Pour onto ice/HCl. The aluminum complex breaks, precipitating the crude acid.
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Purification (Critical): Dissolve the crude solid in saturated Na₂CO₃ (pH ~9). Filter off insoluble polymers. Acidify filtrate with HCl to pH 2. The pure acid precipitates (MP: 114–115°C).
Step 2: Fischer Esterification to Ethyl 3-(2-furoyl)propionate
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Reagents: 3-(2-Furoyl)propionic acid, Absolute Ethanol (excess), H₂SO₄ (cat).
Protocol:
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Reflux: Dissolve the purified acid in ethanol (0.5 M concentration). Add 5 mol% conc. H₂SO₄. Reflux for 6–8 hours.
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Monitoring: Monitor by TLC (SiO₂; 50% EtOAc/Hex). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.
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Workup: Concentrate ethanol. Dilute residue with EtOAc. Wash with NaHCO₃ (remove trace acid) and Brine.
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Isolation: Dry over MgSO₄ and concentrate. Vacuum distillation yields the pure ester.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow ensuring removal of polymeric by-products via the acid intermediate.
Part 3: Reactivity & Pharmaceutical Application
The primary utility of this compound lies in its ability to form 6-(2-furyl)-4,5-dihydropyridazin-3(2H)-ones upon reaction with hydrazine. This scaffold is a bioisostere for phenyl-pyridazinones, found in cardiotonic drugs like Levosimendan and various COX-2 inhibitors.
Mechanism: Pyridazinone Formation
The reaction proceeds via a cascade sequence:
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Nucleophilic Attack: Hydrazine attacks the highly electrophilic ketone (C4).
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Hydrazone Formation: Elimination of water generates the hydrazone intermediate.
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Intramolecular Cyclization: The distal amino group attacks the ester carbonyl (C1).
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Aromatization: Loss of ethanol yields the cyclic pyridazinone.
Reaction Pathway Diagram
Figure 2: Mechanistic pathway for the conversion of the keto-ester to the biologically active pyridazinone scaffold.
Part 4: Analytical Characterization (Self-Validation)
Accurate identification of the product relies on observing specific NMR signatures.[1] The shift of the ethyl group and the unique splitting of the furan ring are diagnostic.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Furan C5-H | 7.58 - 7.62 | Doublet (d) | 1H | Alpha-proton (O-CH=CH) |
| Furan C3-H | 7.18 - 7.22 | Doublet (d) | 1H | Beta-proton (CO-CH=CH) |
| Furan C4-H | 6.50 - 6.55 | Doublet of Doublets | 1H | Beta-proton (Ring) |
| Ester -OCH₂- | 4.12 - 4.16 | Quartet (q) | 2H | Ethyl ester methylene |
| Keto -CH₂- | 3.15 - 3.25 | Triplet (t) | 2H | Alpha to ketone (C3) |
| Ester -CH₂- | 2.65 - 2.75 | Triplet (t) | 2H | Alpha to ester (C2) |
| Ester -CH₃ | 1.22 - 1.28 | Triplet (t) | 3H | Ethyl ester methyl |
Diagnostic Check:
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Success: Presence of the 7.6 ppm signal confirms the furan ring is intact.
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Failure: Loss of the 4.1 ppm quartet indicates hydrolysis back to the acid.
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Impurity: Broad peaks around 6.0–7.0 ppm suggest polymerization of the furan ring (common if AlCl₃ reaction was too warm).
References
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Preparation of 3-(2-furoyl)propionic acid: Organic Syntheses, Coll. Vol. 2, p. 8 (1943); Vol. 17, p. 1 (1937).
- Friedel-Crafts acylation of furan derivatives:Journal of the American Chemical Society, 70(11), 3600-3602.
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Synthesis of Pyridazinones from Gamma-Keto Esters: Journal of Medicinal Chemistry, 42(9), 1576–1586.
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Spectroscopic Data for Furan Derivatives: SpectraBase, Wiley Science Solutions.
